

Physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-acetylpyrrolidine-1-carboxylate*

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An In-depth Technical Guide to 1-Boc-3-acetyl-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-acetyl-pyrrolidine, also known as **tert-butyl 3-acetylpyrrolidine-1-carboxylate**, is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected pyrrolidine ring and a reactive acetyl group, make it a valuable intermediate for the synthesis of a diverse range of complex molecules and potential therapeutic agents. The pyrrolidine scaffold is a common motif in many biologically active compounds, and the strategic placement of the acetyl group at the 3-position provides a key handle for further chemical modifications.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine, detailed experimental protocols for its synthesis, and an exploration of its relevance in targeting bacterial enzymes.

Physical and Chemical Properties

1-Boc-3-acetyl-pyrrolidine is typically a clear, orangish-yellow oil.^[4] It is soluble in organic solvents such as chloroform and ethyl acetate.^[4] Below is a summary of its key physical and

chemical properties.

Property	Value	Reference
Molecular Formula	$C_{11}H_{19}NO_3$	[5]
Molecular Weight	213.27 g/mol	[5]
CAS Number	858643-95-5	[5]
Appearance	Clear Orangish Yellow Oil	[4]
Boiling Point	No experimental data available. Predicted for a related fluoro-substituted analog: 288.0 ± 40.0 °C	[1]
Density	No experimental data available.	
Refractive Index	No experimental data available.	
Solubility	Chloroform, Ethyl Acetate	[4]
Storage	Refrigerator	[4]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Boc-3-acetyl-pyrrolidine provides characteristic signals corresponding to the protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (ppm)	Multiplicity
-C(CH ₃) ₃ (Boc)	~1.45	s
-COCH ₃ (Acetyl)	~2.15	s
Pyrrolidine ring protons	1.8-3.8	m

Note: The exact chemical shifts and multiplicities of the pyrrolidine ring protons can vary depending on the solvent and the specific conformation of the molecule. The complex multiplet pattern arises from the various diastereotopic protons in the five-membered ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon	Chemical Shift (ppm)
-C(CH ₃) ₃ (Boc)	~28.5
-C(CH ₃) ₃ (Boc)	~80.0
-CO- (Boc)	~154.5
-COCH ₃ (Acetyl)	~208.0
-COCH ₃ (Acetyl)	~27.5
Pyrrolidine C2	~45.0
Pyrrolidine C3	~48.0
Pyrrolidine C4	~29.0
Pyrrolidine C5	~46.5

Note: These are approximate chemical shifts based on typical values for similar structures and may vary.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Boc-3-acetyl-pyrrolidine will show characteristic absorption bands for its functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Boc carbamate)	~1680-1700	Strong
C=O (Ketone)	~1715	Strong
C-N (Amine)	~1160-1250	Medium-Strong
C-H (Alkyl)	~2850-2980	Medium-Strong

Note: These are expected ranges for the functional groups present in the molecule.[\[8\]](#)

Experimental Protocols

Synthesis of 1-Boc-3-acetyl-pyrrolidine via Weinreb Amide

A common and efficient method for the synthesis of ketones, including 1-Boc-3-acetyl-pyrrolidine, is through the use of a Weinreb amide intermediate.[\[8\]](#)[\[9\]](#) This method prevents the over-addition of the organometallic reagent, which is a common side reaction when reacting directly with esters or acid chlorides.

Step 1: Synthesis of the Weinreb Amide (tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate)

This intermediate can be prepared from 1-Boc-pyrrolidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents.

Materials:

- 1-Boc-pyrrolidine-3-carboxylic acid
- N,O-Dimethylhydroxylamine hydrochloride
- A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

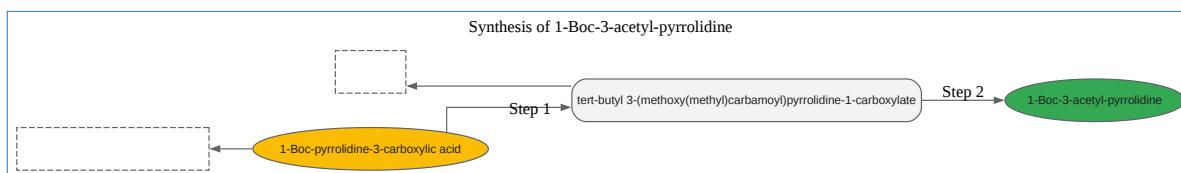
- Dissolve 1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent.
- Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and the non-nucleophilic base (2.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the coupling agent (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Weinreb amide.

Step 2: Synthesis of 1-Boc-3-acetyl-pyrrolidine**Materials:**

- tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (the Weinreb amide from Step 1)
- Methylmagnesium bromide (CH_3MgBr) solution in a suitable solvent (e.g., THF or diethyl ether)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- Dissolve the Weinreb amide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the methylmagnesium bromide solution (1.2-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-acetyl-pyrrolidine.



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Caption: Synthetic workflow for 1-Boc-3-acetyl-pyrrolidine.

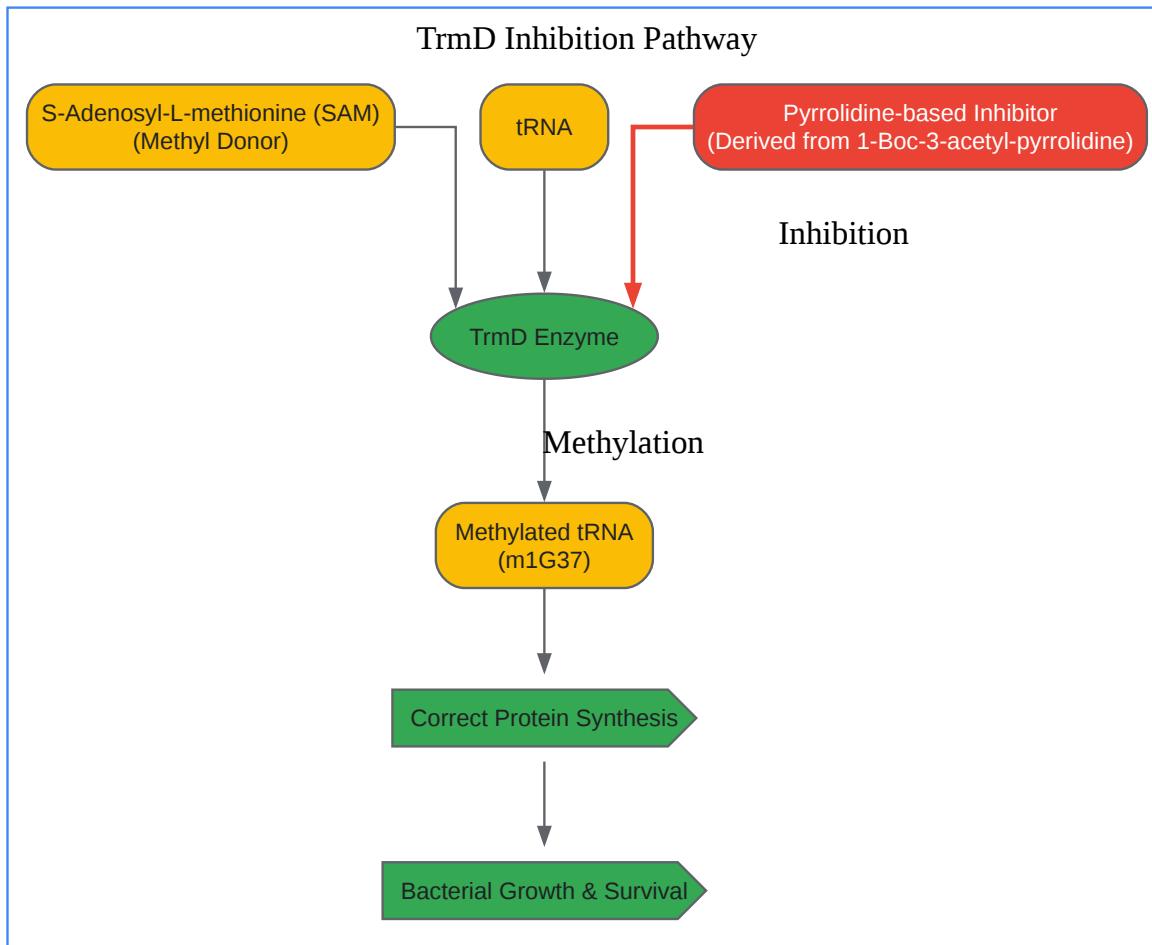
Role in Drug Development: Targeting Bacterial tRNA Methyltransferase (TrmD)

While 1-Boc-3-acetyl-pyrrolidine itself is not typically a final drug product, it serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. One such application is in the development of inhibitors for the bacterial enzyme tRNA-(N1G37) methyltransferase, also known as TrmD.[9][10][11][12]

TrmD is an essential enzyme in many bacteria, including *Haemophilus influenzae*, responsible for the methylation of a specific guanosine residue in transfer RNA (tRNA).[10][12] This methylation is critical for maintaining the correct reading frame during protein synthesis. Inhibition of TrmD leads to errors in translation, ultimately inhibiting bacterial growth and survival.[10][11][12] Because TrmD is essential for bacteria but absent in a similar form in humans, it represents an attractive target for the development of novel antibiotics.[10]

Pyrrolidine-containing compounds have been identified as promising scaffolds for the design of TrmD inhibitors.[9] The pyrrolidine ring can mimic the ribose sugar of S-adenosyl-L-methionine (SAM), the natural methyl donor for TrmD, allowing these inhibitors to bind to the enzyme's active site.[9]

The acetyl group on 1-Boc-3-acetyl-pyrrolidine provides a convenient point for chemical elaboration to introduce various substituents that can enhance binding affinity and selectivity for the TrmD enzyme.



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Caption: Inhibition of the TrmD-mediated tRNA methylation pathway.

Conclusion

1-Boc-3-acetyl-pyrrolidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure and reactive functional groups allow for the construction of a wide array of more complex molecules. The role of pyrrolidine derivatives as inhibitors of the essential bacterial enzyme TrmD highlights the importance of this scaffold in the development of novel antibacterial agents. The data and protocols presented in this guide are intended to support researchers and scientists in the effective utilization of 1-Boc-3-acetyl-pyrrolidine in their drug discovery and development endeavors.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Boc-3-acetyl-pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051284#physical-and-chemical-properties-of-1-boc-3-acetyl-pyrrolidine>]

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